molecular formula C21H21NO3 B14207192 7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one CAS No. 830328-69-3

7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one

Katalognummer: B14207192
CAS-Nummer: 830328-69-3
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: GRIJKEYFLZDODT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone class

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylamine with cyclohexanone in the presence of a suitable catalyst to form an intermediate, which is then cyclized to form the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its cyclohexyl and methoxyphenyl groups contribute to its unique chemical and biological properties.

Eigenschaften

CAS-Nummer

830328-69-3

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

7-cyclohexyl-2-(4-methoxyphenyl)-1,3-benzoxazin-4-one

InChI

InChI=1S/C21H21NO3/c1-24-17-10-7-15(8-11-17)21-22-20(23)18-12-9-16(13-19(18)25-21)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3

InChI-Schlüssel

GRIJKEYFLZDODT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=O)C3=C(O2)C=C(C=C3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.